molecular formula C21H14O8 B8005017 6-Carboxy-fluorescein

6-Carboxy-fluorescein

Cat. No.: B8005017
M. Wt: 394.3 g/mol
InChI Key: IOHOYLMWBSTBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Carboxy-fluorescein can be synthesized through the reaction of fluorescein with phthalic anhydride in the presence of a catalyst such as zinc chloride or methane-sulfonic acid . The reaction typically involves heating the mixture to facilitate the formation of the carboxylated product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Carboxy-fluorescein involves its ability to fluoresce under specific conditions. When exposed to light at its absorption wavelength, the compound emits light at a different wavelength, making it useful for tracking and imaging purposes. The carboxyl group allows it to react with primary amines, facilitating its incorporation into various biomolecules . This property is particularly useful in labeling and tracking applications in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carboxy-fluorescein is unique due to its specific absorption and emission wavelengths, making it highly suitable for applications requiring precise fluorescence detection. Its ability to react with primary amines via carbodiimide activation further enhances its versatility in labeling and tracking applications .

Properties

IUPAC Name

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7.H2O/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOYLMWBSTBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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